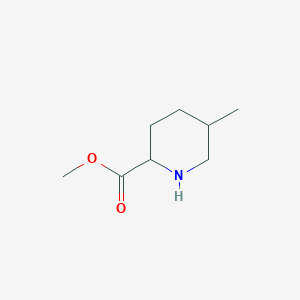

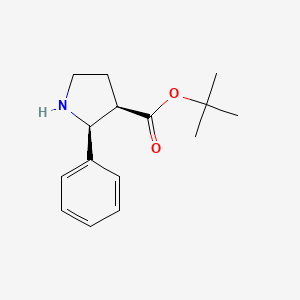

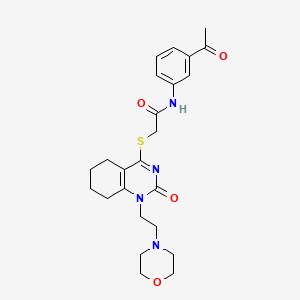

![molecular formula C13H20N4 B2990783 1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine CAS No. 1232792-22-1](/img/structure/B2990783.png)

1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of Dimethylaminopropylamine (DMAPA), which is a diamine used in the preparation of some surfactants . It’s also related to 1-[3-(Dimethylamino)propyl]-3-ethylurea, which is used in the preparation of cabergoline, a dopamine receptor used to treat Parkinson’s syndrome .

Synthesis Analysis

DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA . The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Chemical Reactions Analysis

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature . DMAPA is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .Wissenschaftliche Forschungsanwendungen

Generation of Structurally Diverse Libraries

The use of compounds similar to 1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine in generating structurally diverse compound libraries is notable. For instance, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, has been utilized in various alkylation and ring closure reactions to create a wide range of compounds including dithiocarbamates, thioethers, and other derivatives (Roman, 2013).

Synthesis of Heterocyclic Compounds

The synthesis of imidazo[1,5-b]pyridazines through the condensation of specific diamines with 1-aryl-3-(dimethylamino)-2-propen-1-ones demonstrates another significant application. These compounds can react further with various agents like acetic anhydride and phenyl isocyanate, showcasing the versatility of this class of compounds in creating novel heterocycles (Vandyshev et al., 2015).

Potential Central Nervous System Agents

Another interesting application is in the synthesis of central nervous system agents. Derivatives of 4-(Dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] have been prepared as analogues to previously reported compounds, showing potential in this area (Martin et al., 1981).

Wirkmechanismus

Target of Action

It is often used in peptide synthesis , suggesting that it may interact with proteins or peptides in the body.

Mode of Action

It is known to be used as a crosslinking agent and reactant for amide bond forming (amidation) crosslinking reactions . This suggests that it may interact with its targets by forming covalent bonds, thereby modifying the structure and function of the target molecules.

Biochemical Pathways

Given its role in peptide synthesis , it may be involved in the modification of proteins and peptides, potentially affecting various biochemical pathways depending on the specific targets it interacts with.

Result of Action

Given its role in peptide synthesis , it may influence the structure and function of proteins and peptides, potentially leading to various cellular effects depending on the specific targets it interacts with.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. It is known that the compound is stored at 2-8°C , suggesting that temperature could be a factor influencing its stability.

Eigenschaften

IUPAC Name |

1-[3-(dimethylamino)propyl]-2-methylbenzimidazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4/c1-10-15-12-9-11(14)5-6-13(12)17(10)8-4-7-16(2)3/h5-6,9H,4,7-8,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBZCDIJZUGQNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CCCN(C)C)C=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

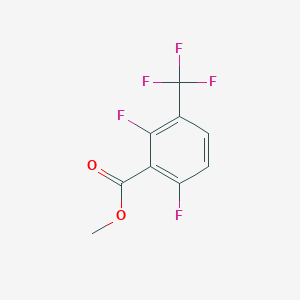

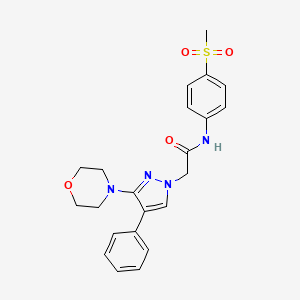

![2,3-dimethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2990701.png)

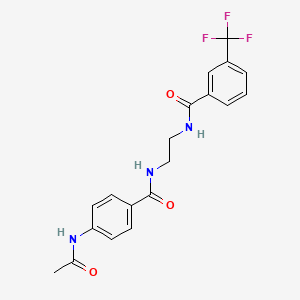

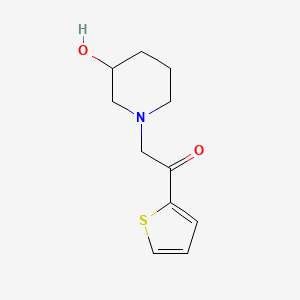

![Tert-butyl 5-amino-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B2990704.png)

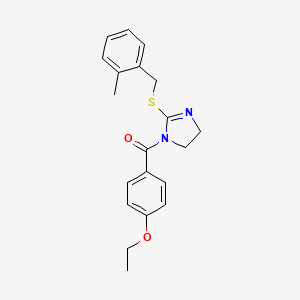

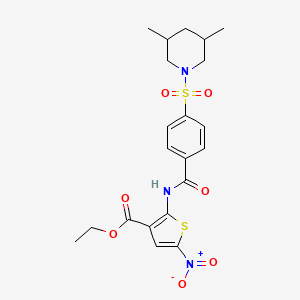

![(2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2990714.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2990718.png)